molecular formula C7H8N2O B12315606 2-propan-2-yl-1,3-oxazole-4-carbonitrile

2-propan-2-yl-1,3-oxazole-4-carbonitrile

Cat. No.: B12315606
M. Wt: 136.15 g/mol
InChI Key: XIJGGKXPSAFXHK-UHFFFAOYSA-N
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Description

2-propan-2-yl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with a propan-2-yl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-propan-2-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amines.

Scientific Research Applications

2-propan-2-yl-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound has shown potential as an antiviral agent against human cytomegalovirus.

    Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound’s ability to interact with biological targets makes it useful for studying various biochemical pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propan-2-yl-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propan-2-yl group and a carbonitrile group on the oxazole ring makes it a versatile compound for various applications.

Conclusion

This compound is a valuable compound in the fields of medicinal chemistry, materials science, and biological research. Its unique structure and reactivity make it a promising candidate for the development of new drugs and materials.

Properties

IUPAC Name

2-propan-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJGGKXPSAFXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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